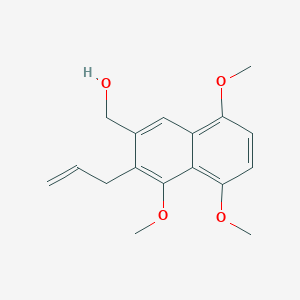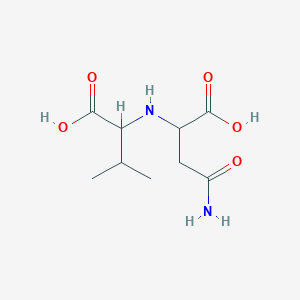
2-(Benzenesulfonyl)-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-1,3-difluorobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a 1,3-difluorobenzene ring. It is known for its versatility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1,3-difluorobenzene typically involves the sulfonylation of 1,3-difluorobenzene with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.
Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to form sulfoxides.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Reaction conditions vary depending on the specific reaction but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzenesulfonyl derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-1,3-difluorobenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-1,3-difluorobenzene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing sulfonyl group. This group enhances the reactivity of the compound towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonyl derivative with similar reactivity but lacking the fluorine substituents.
1,3-Difluorobenzene: A related compound without the sulfonyl group, used in different types of reactions.
Benzenesulfonyl Chloride: A precursor in the synthesis of 2-(Benzenesulfonyl)-1,3-difluorobenzene.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and fluorine groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications .
Propiedades
Número CAS |
874640-64-9 |
|---|---|
Fórmula molecular |
C12H8F2O2S |
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H8F2O2S/c13-10-7-4-8-11(14)12(10)17(15,16)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
TZAWREBDANDOAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


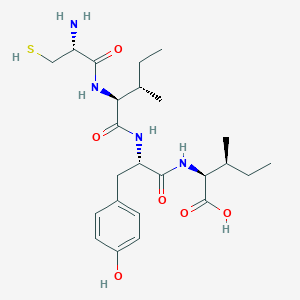

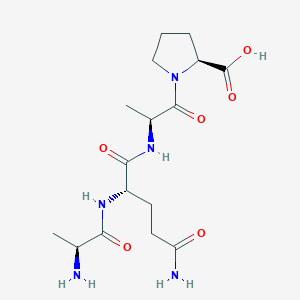
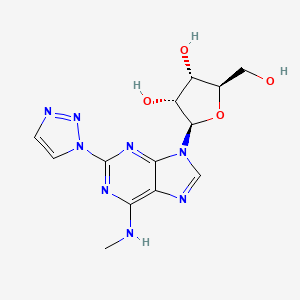

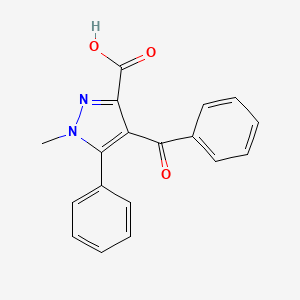
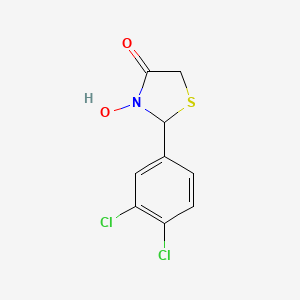
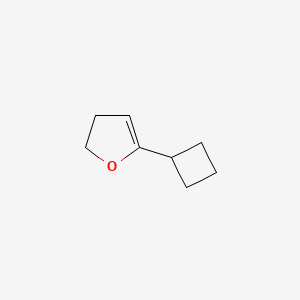
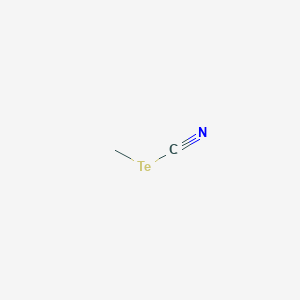
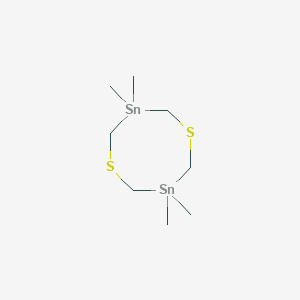
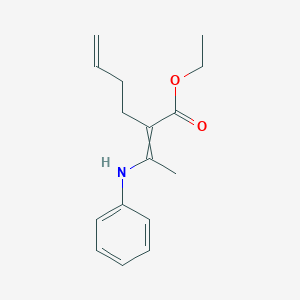
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
